

# Application Notes and Protocols for 1-Mercapto-2-propanol in Organic Synthesis

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## Compound of Interest

Compound Name: 1-Mercapto-2-propanol

Cat. No.: B090344

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## Introduction

**1-Mercapto-2-propanol** is a versatile chiral building block and synthetic intermediate in organic synthesis.<sup>[1]</sup> Its bifunctional nature, containing both a thiol and a secondary alcohol group, allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of chiral compounds, heterocyclic systems, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of **1-Mercapto-2-propanol** in key organic reactions, with a focus on its application in the synthesis of 1,3-oxathiolane derivatives, which are important structural motifs in various biologically active compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Mercapto-2-propanol** is provided in the table below.

Property	Value	Reference
CAS Number	1068-47-9	[1]
Molecular Formula	C <sub>3</sub> H <sub>8</sub> OS	[1]
Molecular Weight	92.16 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	58-60 °C at 17 mmHg	
Density	1.048 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.486	

## Applications in Organic Synthesis

**1-Mercapto-2-propanol** serves as a key reactant in several important organic transformations:

- **Synthesis of Chiral 1,3-Oxathiolanes:** As a chiral molecule, **1-Mercapto-2-propanol** can be used to synthesize enantiomerically enriched 1,3-oxathiolanes. These heterocyclic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction proceeds via the condensation of **1-Mercapto-2-propanol** with an aldehyde or ketone, typically under acidic catalysis. The stereochemistry at the C2 position of the resulting 1,3-oxathiolane can be influenced by the chirality of the starting material.
- **As a Chiral Auxiliary:** The chiral nature of **1-Mercapto-2-propanol** allows it to be used as a chiral auxiliary to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
- **Synthesis of Thioethers and Thioacetals:** The thiol group of **1-Mercapto-2-propanol** readily participates in nucleophilic substitution and addition reactions to form thioethers and thioacetals, respectively.

## Experimental Protocols

## Protocol 1: Synthesis of 2-Aryl-5-methyl-1,3-oxathiolanes

This protocol describes the synthesis of 2-aryl-5-methyl-1,3-oxathiolanes through the condensation of **1-Mercapto-2-propanol** with various aromatic aldehydes.

Reaction Scheme:

Materials:

- **1-Mercapto-2-propanol**
- Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, p-methoxybenzaldehyde)
- p-Toluenesulfonic acid monohydrate (p-TsOH)
- Toluene
- Anhydrous sodium sulfate
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer
- Separatory funnel

- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- To a solution of the aromatic aldehyde (10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add **1-Mercapto-2-propanol** (12 mmol, 1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol, 0.05 equivalents).
- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
- Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methyl-1,3-oxathiolane.

Quantitative Data (Example):

The following table summarizes typical yields for the synthesis of various 2-aryl-5-methyl-1,3-oxathiolanes.

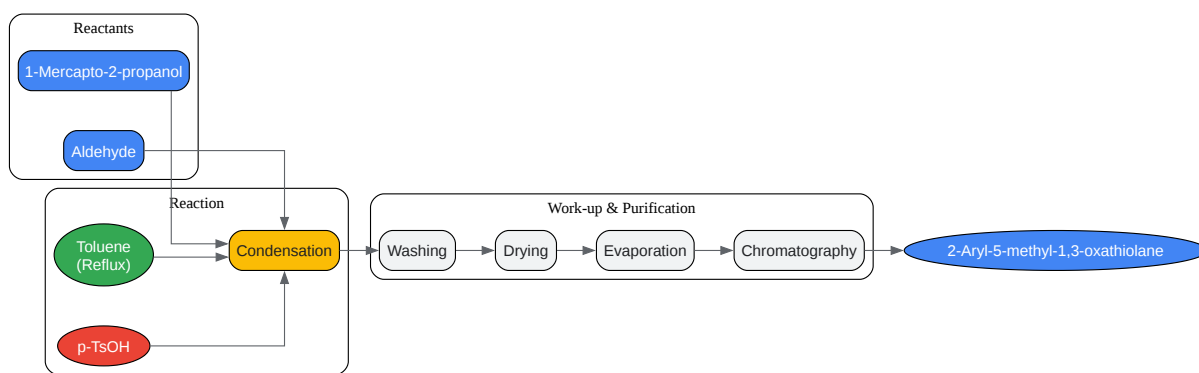
Aldehyde	Product	Yield (%)
Benzaldehyde	2-Phenyl-5-methyl-1,3-oxathiolane	85
p-Chlorobenzaldehyde	2-(4-Chlorophenyl)-5-methyl-1,3-oxathiolane	88
p-Methoxybenzaldehyde	2-(4-Methoxyphenyl)-5-methyl-1,3-oxathiolane	82

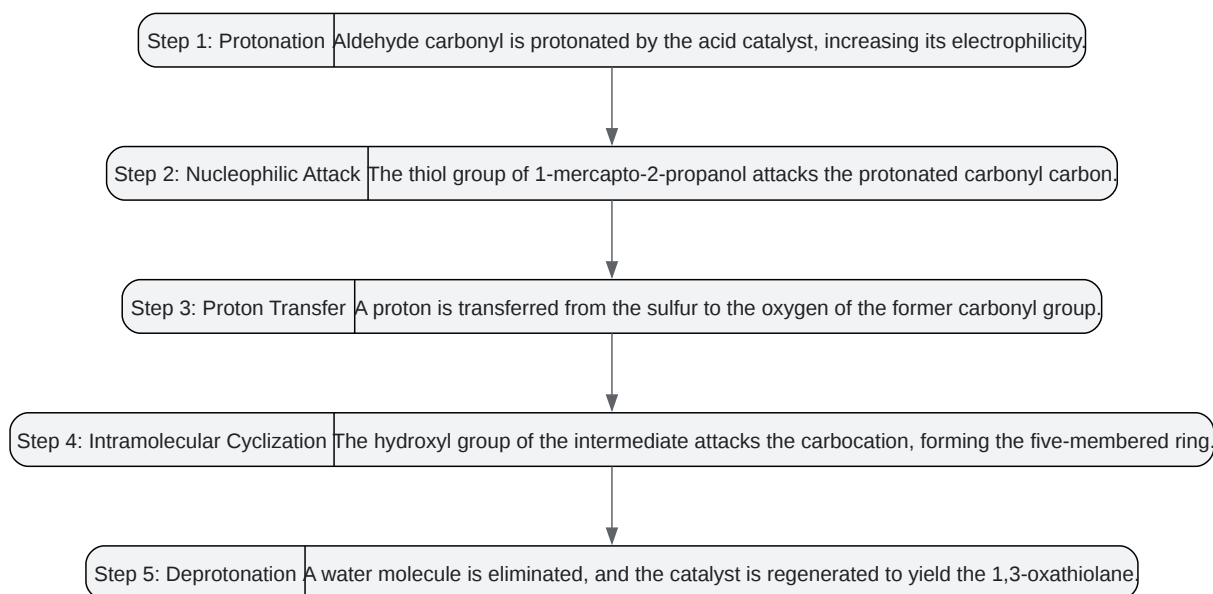
Spectroscopic Data for 2-Phenyl-5-methyl-1,3-oxathiolane:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  7.50-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, H-2), 4.20-4.10 (m, 1H, H-5), 3.30 (dd,  $J$  = 11.2, 5.6 Hz, 1H, H-4a), 3.05 (dd,  $J$  = 11.2, 8.0 Hz, 1H, H-4b), 1.45 (d,  $J$  = 6.4 Hz, 3H,  $\text{CH}_3$ ).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  140.5, 129.0, 128.5, 126.8, 85.2 (C-2), 75.8 (C-5), 40.1 (C-4), 21.5 ( $\text{CH}_3$ ).
- IR (neat,  $\text{cm}^{-1}$ ): 3060, 2975, 2920, 1495, 1450, 1230, 1070, 700.
- MS (EI,  $m/z$ ): 180 ( $\text{M}^+$ ), 123, 105, 77.

## Visualizations

### Logical Workflow for the Synthesis of 2-Aryl-5-methyl-1,3-oxathiolanes





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## References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
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